Fmoc-Lys(Dde)-OH
Overview
Description
“Fmoc-Lys(Dde)-OH” is a quasi-orthogonally-protected Lys derivative . The Fmoc group can be removed selectively by treatment with piperidine, and the Dde group is cleaved with 2% hydrazine in DMF . It is used to enable extension from lysine side chains by using Fmoc-tBu solid-phase methodologies .
Synthesis Analysis
The synthesis of “Fmoc-Lys(Dde)-OH” involves substrate-tolerant amide coupling reaction conditions for amino acid monomers . A coupling screen is performed to illustrate such tolerance, and protecting group strategies are developed for relevant amino acids .
Molecular Structure Analysis
The molecular structure of “Fmoc-Lys(Dde)-OH” is represented by the Hill formula: C31H36N2O6 . Its molecular weight is 532.63 g/mol .
Chemical Reactions Analysis
The Fmoc group in “Fmoc-Lys(Dde)-OH” can be removed selectively by treatment with piperidine . The Dde group is cleaved with 2% hydrazine in DMF . When removing Dde in the presence of allyl-based protecting groups, allyl alcohol should be included in the deprotection solution to prevent reduction of the allyl group .
Physical And Chemical Properties Analysis
“Fmoc-Lys(Dde)-OH” appears as a white to slightly yellow to beige powder . Its assay (HPLC, area%) is ≥ 98.0 % (a/a), and it is clearly soluble in 1 mmole in 2 ml DMF .
Scientific Research Applications
Fmoc-Lys(Dde)-OH is used in the synthesis of fluorescein-labelled glycopeptides, which are valuable as immunological probes and in the development of cancer vaccines. This is demonstrated in the microwave-assisted synthesis of such peptides (Lee et al., 2010).
It has been used to synthesize labeled peptides for various research applications, including tracking peptide trafficking, binding studies, substrate specificity determination, and receptor cross-linking studies (Bibbs et al., 2000).
Fmoc-Lys(Dde)-OH is crucial in the solid-phase synthesis of branched peptides, such as bivalent consolidated ligands, which have shown to interact specifically and with high affinity with certain protein domains (Xu et al., 2004).
It has been used in the development of new orthogonal protecting groups for solid-phase peptide synthesis, expanding the versatility in peptide modifications (Staderini et al., 2018).
Fmoc-Lys(Dde)-OH plays a role in the synthesis of peptide nucleic acid (PNA) FRET probes, allowing for the post-synthetic attachment of reporter groups to PNAs (Oquare & Taylor, 2008).
It has been utilized in the synthesis of novel semisynthetic insulin analogs, demonstrating its importance in developing new therapeutic agents (Žáková et al., 2007).
Fmoc-Lys(Dde)-OH is used in the preparation of multiple antigen peptides (MAPs) for immunological studies, particularly in creating diepitope MAPs with different branching peptides (Ahlborg, 1995).
Future Directions
The future directions of “Fmoc-Lys(Dde)-OH” involve its use in the synthesis of DNA-encoded chemical libraries (DECLs) of peptides . This includes the development of substrate-tolerant amide coupling reaction conditions for amino acid monomers, the development of protecting group strategies for relevant amino acids, and the synthesis of a fully deprotected DNA-decamer conjugate .
properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]hexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H36N2O6/c1-19(28-26(34)16-31(2,3)17-27(28)35)32-15-9-8-14-25(29(36)37)33-30(38)39-18-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h4-7,10-13,24-25,34H,8-9,14-18H2,1-3H3,(H,33,38)(H,36,37)/t25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOHSSQNORWQENF-VWLOTQADSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H36N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50448256 | |
Record name | Fmoc-Lys(Dde)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50448256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Lys(Dde)-OH | |
CAS RN |
150629-67-7 | |
Record name | Fmoc-Lys(Dde)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50448256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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